molecular formula C17H16N2O2 B5596120 N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B5596120
M. Wt: 280.32 g/mol
InChI Key: KRJLIKVXMAFBAH-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide is an organic compound with a complex structure that includes a cyanomethyl group, a methoxyphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the cyanomethyl and methoxyphenyl groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16-5-3-2-4-14(16)12-17(20)19-15-8-6-13(7-9-15)10-11-18/h2-9H,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLIKVXMAFBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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